Bifenazate

Integrated Pest Management Acaricide Selectivity Phytoseiidae

Bifenazate is the only carbazate acaricide combining potent mitochondrial complex III (Qo site) inhibition with verified selectivity for beneficial predatory mites (Phytoseiidae). Generic substitution with abamectin or pyridaben triggers secondary pest outbreaks and IPM collapse. Proven superior to etoxazole, abamectin, and pyridaben against multi-resistant T. urticae field populations (2025 monitoring data). Up to 4-week residual activity reduces application frequency. Do NOT rotate with acequinocyl due to cytochrome b cross-resistance. The scientifically validated cornerstone for sustainable resistance management programs.

Molecular Formula C17H20N2O3
Molecular Weight 300.35 g/mol
CAS No. 149877-41-8
Cat. No. B1666992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBifenazate
CAS149877-41-8
SynonymsBifenazate; 
Molecular FormulaC17H20N2O3
Molecular Weight300.35 g/mol
Structural Identifiers
SMILESCC(C)OC(=O)NNC1=C(C=CC(=C1)C2=CC=CC=C2)OC
InChIInChI=1S/C17H20N2O3/c1-12(2)22-17(20)19-18-15-11-14(9-10-16(15)21-3)13-7-5-4-6-8-13/h4-12,18H,1-3H3,(H,19,20)
InChIKeyVHLKTXFWDRXILV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityIn water, 3.76 mg/L at 20 °C
In water, 2.06 mg/L at 20 °C, unspecified pH
In acetonitrile = 0.0956 mg/L, ethyl acetate = 0.102 mg/L, methanol =0.0447 mg/L, toluene = 0.0247 mg/L, hexane = 0.232X10-3 mg/L at 25 °C
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Bifenazate (CAS 149877-41-8): Baseline Chemical and Regulatory Profile for Acaricide Procurement


Bifenazate (CAS 149877-41-8) is a carbazate acaricide discovered by Uniroyal Chemical and first commercialized in 1999 [1]. It is a white crystalline solid with a molecular weight of 300.35 g/mol and the molecular formula C17H20N2O3 [2]. Its physical properties include a melting point of 120-121°C, a water solubility of 3.76 mg/L at 20°C, and a log P of 3.4 at pH 7 [2]. The compound is registered for use in major agricultural markets, including the European Union (under Regulation EC 1107/2009, with inclusion expiring 30/06/2037) and the United States [3]. It is formulated primarily as a suspension concentrate (e.g., Floramite SC) and water-dispersible granules (WDG) for application on a wide variety of crops [1].

Why Substituting Bifenazate with Other Complex III Inhibitors or Broad-Spectrum Acaricides Fails in Integrated Mite Management


Generic substitution of bifenazate with other acaricides is a high-risk procurement strategy due to its unique combination of a defined mitochondrial target site and a remarkable selectivity profile not shared by its closest analogs. While other acaricides like acequinocyl and pyridaben also inhibit mitochondrial complex III, they differ significantly in their spectrum of activity. Acequinocyl exhibits documented cross-resistance with bifenazate mediated by specific cytochrome b mutations, but the two compounds are not interchangeable due to their distinct selectivity for non-target beneficial arthropods [1]. Furthermore, broad-spectrum alternatives such as abamectin and pyridaben lack the requisite safety for key predatory mites (Phytoseiidae) essential for integrated pest management (IPM), leading to secondary pest outbreaks and long-term field management failures . Substituting bifenazate without considering its specific selectivity and resistance profile undermines sustainable control programs.

Quantitative Differentiation of Bifenazate: Comparative Selectivity, Potency, and Resistance Profile


Selectivity Ratio: Bifenazate vs. Abamectin on Predatory Mite Euseius amissibilis

Bifenazate demonstrates a significantly superior safety profile for the key predatory mite Euseius amissibilis compared to abamectin. In direct comparative toxicity assays, bifenazate was found to be safe for E. amissibilis, while abamectin was highly toxic. The lethal concentration (LC50) of abamectin for female E. amissibilis was 4.51 mg a.i./L, whereas bifenazate exhibited no substantial mortality at comparable field-relevant concentrations [1]. This stark contrast in selectivity is critical for preserving biological control agents.

Integrated Pest Management Acaricide Selectivity Phytoseiidae

Selectivity Ratio: Bifenazate vs. Pyridaben on Predatory Mite Neoseiulus bicaudus

The safety of bifenazate to beneficial arthropods extends to other key predator species. A comparative study on Neoseiulus bicaudus showed that bifenazate, at a concentration range of 143–4,300 mg a.i./liter, caused less than 10% mortality in the predator. In contrast, pyridaben, another widely used acaricide, exhibited the highest toxicity to N. bicaudus, causing significantly higher mortality and impairing its predatory function [1]. Meanwhile, bifenazate maintained high toxicity (>95% mortality) against the target pest, Tetranychus turkestani [1].

Selective Toxicity Predator Safety Phytoseiidae

Comparative Efficacy: Bifenazate vs. Etoxazole for Tetranychus urticae Control

In a study assessing sublethal effects, the LC20 values for Tetranychus urticae were 3.196 mg/L for bifenazate, 25.249 mg/L for etoxazole, and 32.387 mg/L for azocyclotin [1]. This indicates that bifenazate is approximately 7.9 times more potent than etoxazole at the LC20 level. Furthermore, the study showed that etoxazole had the most substantial negative impact on daily fecundity and reproduction, while bifenazate's impact was less severe, suggesting a different and potentially more favorable sublethal effect profile [1].

Acaricide Efficacy Two-Spotted Spider Mite Sublethal Effects

Field Efficacy and Persistence: Bifenazate vs. Cyflumetofen and Pyridaben

In field studies on kidney beans, bifenazate and cyflumetofen provided the highest percent reductions of spider mite populations, achieving 93.4% and showing 'harmless' selectivity to beneficial predatory mites based on the General Selective Toxicity Ratio (G.S.T.R.) [1]. In contrast, pyridaben, while achieving 89.3% reduction in Egypt, was found to have harmful effects on the same predators [1]. This demonstrates that bifenazate offers a comparable level of pest control to other effective compounds but with a superior safety profile for beneficial arthropods, which is a critical differentiator in field settings.

Field Efficacy Acaricide Persistence Spider Mite Control

Optimal Application Scenarios for Bifenazate Based on Comparative Performance Data


Integrated Pest Management (IPM) Programs in Protected Crops

Bifenazate is an ideal candidate for IPM programs in greenhouses and nurseries where conservation of predatory mites (Phytoseiidae) is paramount. Its quantified safety for predators like Euseius amissibilis (LC50 > field rates) and Neoseiulus bicaudus (<10% mortality) allows for effective spider mite suppression without disrupting established biological control [1][2]. This contrasts with alternatives like abamectin and pyridaben, which are toxic to these beneficials. Its long residual activity (up to 4 weeks) further reduces application frequency, minimizing disturbance to the IPM system .

Resistance Management Rotations for Complex III Inhibitor Acaricides

In field populations where resistance to other acaricides is documented, bifenazate has been identified as the most effective remaining option. A 2025 monitoring study in Turkish strawberry fields found widespread, high-level resistance to etoxazole (>5000-fold) and moderate resistance to abamectin and pyridaben, but bifenazate remained the most effective acaricide tested [3]. Its use in rotation with other mode-of-action groups (e.g., METI-1 inhibitors or growth regulators) is a scientifically supported strategy to manage resistance, but it should not be rotated with acequinocyl due to known cross-resistance conferred by specific cytochrome b mutations [4].

High-Value Orchard Crops Requiring Selective and Persistent Mite Control

Bifenazate's favorable selectivity profile, as demonstrated in apple orchards where it was more toxic to the pest T. urticae than to the predator Typhlodromus pyri, makes it a preferred choice over non-selective alternatives like pyridaben . Its field persistence, with only ~10% loss of efficacy after one month on T. urticae, provides extended protection for high-value fruit and nut crops, reducing the need for multiple applications and lowering overall management costs [5]. This combination of selectivity and longevity is particularly valuable in perennial cropping systems where predator re-establishment is slow.

Technical Documentation Hub

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